benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate
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Overview
Description
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a pyridylcarbonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(4-pyridylcarbonyl)aniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl carbamates.
Scientific Research Applications
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The pyridylcarbonyl group plays a crucial role in the binding process, facilitating interactions with active sites of enzymes. Additionally, the benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects within cells.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar structural features but lacking the pyridylcarbonyl group.
Phenyl carbamate: Another related compound with a phenyl group instead of a benzyl group.
N-Phenylcarbamates: A class of compounds with varying substituents on the phenyl ring.
Uniqueness
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate is unique due to the presence of the pyridylcarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C20H16N2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C20H16N2O3/c23-19(17-10-12-21-13-11-17)16-6-8-18(9-7-16)22-20(24)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,24) |
InChI Key |
IHVVRBWDEHYIFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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